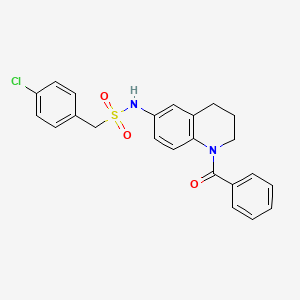
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that combines a tetrahydroquinoline moiety with a sulfonamide group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22ClN2O3S with a molecular weight of approximately 410.5 g/mol. The structure includes:
- Benzoyl group : Enhances lipophilicity and potential interactions with biological targets.
- Tetrahydroquinoline ring : Contributes to the compound's ability to cross biological membranes.
- Sulfonamide moiety : Known for its role in enzyme inhibition and antimicrobial activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can disrupt metabolic pathways crucial for cellular function.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Similar compounds have shown neuroprotective potential in models of neurodegenerative diseases by modulating apoptotic pathways.
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the following table:
Case Study 1: Antibacterial Activity
In studies evaluating the antibacterial efficacy of sulfonamide derivatives similar to this compound, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis. The compounds were tested using standard disk diffusion methods and exhibited minimum inhibitory concentrations (MICs) indicating their potential as antibacterial agents .
Case Study 2: Neuroprotective Properties
Research on related tetrahydroquinoline compounds has demonstrated their ability to protect dopaminergic neurons from oxidative stress-induced apoptosis. In vitro assays showed that these compounds could significantly enhance cell viability and reduce markers of apoptosis such as Bax expression and active caspase-3 formation .
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-20-10-8-17(9-11-20)16-30(28,29)25-21-12-13-22-19(15-21)7-4-14-26(22)23(27)18-5-2-1-3-6-18/h1-3,5-6,8-13,15,25H,4,7,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUTZBMKMVWCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














